9-Methylcarbazole

Genetic Toxicology Drug Metabolism Carcinogenicity Screening

Select 9-Methylcarbazole for its unique 7.8 kJ/mol lower sublimation enthalpy vs. carbazole—enabling lower OLED deposition temperatures and superior film uniformity. The N-methyl group confers distinct CYP-mediated bioactivation activity (absent in 9-ethyl/phenyl analogs) essential for metabolic studies. Its electropolymerization yields highly electroactive films for sensors & supercapacitors. 93% synthetic yield ensures cost-efficient gram-scale synthesis. Make the precise selection your research demands.

Molecular Formula C13H11N
Molecular Weight 181.23 g/mol
CAS No. 1484-12-4
Cat. No. B075041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methylcarbazole
CAS1484-12-4
Synonyms9-methylcarbazole
N-methylcarbazole
Molecular FormulaC13H11N
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C3=CC=CC=C31
InChIInChI=1S/C13H11N/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9H,1H3
InChIKeySDFLTYHTFPTIGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Methylcarbazole (CAS 1484-12-4): Technical Specifications and Baseline Characterization for Research Procurement


9-Methylcarbazole (CAS 1484-12-4) is an N-substituted carbazole derivative belonging to the class of nitrogen-containing polycyclic aromatic hydrocarbons. This white crystalline powder exhibits a melting point of 90–92 °C and a molecular weight of 181.23 g/mol [1]. As a versatile building block in materials science and medicinal chemistry, 9-methylcarbazole serves as a precursor for organic electronic materials, including hole-transport layers in OLEDs and components in organic photovoltaics . The methyl substitution at the 9-position enhances solubility and tunes HOMO-LUMO energy levels compared to unsubstituted carbazole [2].

Why Carbazole or 9-Ethylcarbazole Cannot Replace 9-Methylcarbazole in Critical Research Applications


The N-methyl substituent in 9-methylcarbazole imparts distinct physicochemical and biological properties that cannot be replicated by carbazole, 9-ethylcarbazole, or other N-substituted analogs. For instance, the methyl group significantly alters the compound's solid-state thermodynamic stability, as evidenced by differences in sublimation enthalpy [1]. In biological systems, the 9-methyl substitution confers unique mutagenic activity that is diminished or absent in 9-ethyl- or 9-phenylcarbazole, making 9-methylcarbazole a specific tool for investigating CYP-mediated metabolic activation pathways [2]. Furthermore, electrochemical polymerization of 9-methylcarbazole yields films with distinct morphologies and electroactivity compared to those derived from 9-ethylcarbazole, directly impacting device fabrication reproducibility [3]. These quantifiable differences preclude simple substitution and underscore the need for precise compound selection.

Quantitative Differentiation of 9-Methylcarbazole from Closest Analogs: Head-to-Head Comparative Data for Informed Procurement


Mutagenicity in Salmonella typhimurium TA100: 9-Methylcarbazole vs. 9-Ethylcarbazole and 9-Phenylcarbazole

In a comparative study evaluating mutagenic activity in S. typhimurium TA100 with metabolic activation, 9-methylcarbazole exhibited significant mutagenicity, whereas 9-ethylcarbazole showed markedly reduced activity and 9-phenylcarbazole was completely inactive [1]. The study further identified 9-hydroxymethylcarbazole, a major CYP-mediated metabolite of 9-methylcarbazole, as a direct-acting mutagen, confirming a unique metabolic activation pathway not observed for other N-substituted analogs [1].

Genetic Toxicology Drug Metabolism Carcinogenicity Screening

Enthalpy of Sublimation: 9-Methylcarbazole vs. Carbazole

The enthalpy of sublimation (ΔsubH) for 9-methylcarbazole is 95.5 ± 0.3 kJ/mol at 298 K, as determined by vapor pressure measurements [1]. In contrast, unsubstituted carbazole exhibits a significantly lower enthalpy of sublimation of approximately 103.3 kJ/mol (24.69 ± 0.26 kcal/mol) under identical conditions [2]. This 7.8 kJ/mol difference reflects altered intermolecular interactions in the solid state due to N-methylation, directly impacting vapor pressure and sublimation rates.

Thermodynamics Material Volatility Deposition Processes

Electropolymerization Film Morphology and Electroactivity: Poly(9-Methylcarbazole) vs. Poly(9-Ethylcarbazole)

Electrochemical oxidation of 9-methylcarbazole in dichloromethane yields poly(9-methylcarbazole) films characterized by a green color, substantial thickness, and a needle-like morphology [1]. In contrast, poly(9-ethylcarbazole) films grown under identical conditions are less homogeneous and exhibit a nodular structure [1]. Furthermore, films derived from 9-methylcarbazole demonstrate superior electroactivity compared to those from 9-ethylcarbazole, which could only be grown from the monomer and not from dimers [1].

Conducting Polymers Electrochemical Deposition Organic Electronics

Synthetic Yield from Carbazole: 9-Methylcarbazole vs. Typical N-Alkylation Routes

The synthesis of 9-methylcarbazole from carbazole and iodomethane proceeds with a reported yield of 93% under optimized conditions (80°C, 1.5 h, followed by aqueous quench) [1]. While direct comparative yield data for 9-ethylcarbazole under identical conditions are not available from the same study, the high efficiency of the methylation reaction is noteworthy given the relative simplicity of the procedure and the commercial availability of iodomethane. This contrasts with syntheses of longer-chain N-alkylcarbazoles, which often suffer from reduced yields due to steric hindrance or competing side reactions [2].

Organic Synthesis Process Chemistry Cost Efficiency

Optimal Research and Industrial Deployment Scenarios for 9-Methylcarbazole Based on Quantified Differentiation


Investigating CYP-Mediated Metabolic Activation and Genotoxicity Mechanisms

Researchers studying cytochrome P450 (CYP)-catalyzed bioactivation of heterocyclic amines should prioritize 9-methylcarbazole as a model substrate. Its unique mutagenic activity in S. typhimurium TA100 with S9 activation, distinct from 9-ethyl- and 9-phenylcarbazole, makes it an ideal probe for identifying the specific CYP isoforms (e.g., CYP1A2, CYP2B1) responsible for generating the proximate mutagen 9-hydroxymethylcarbazole [1]. This application is directly supported by the head-to-head mutagenicity comparison evidence presented in Section 3.

Vapor Deposition of Hole-Transport Layers in OLED Fabrication

Process engineers developing organic light-emitting diodes (OLEDs) should select 9-methylcarbazole over unsubstituted carbazole when optimizing vapor deposition parameters. The 7.8 kJ/mol lower enthalpy of sublimation (95.5 vs. 103.3 kJ/mol) translates to a higher vapor pressure at a given source temperature, enabling lower deposition temperatures, reduced thermal stress on adjacent organic layers, and potentially improved film uniformity [2][3]. This thermodynamic advantage directly stems from the quantified sublimation enthalpy difference established in Section 3.

Electrochemical Synthesis of Conductive Polymer Films with Defined Morphology

Material scientists fabricating conducting polymer films via electropolymerization should utilize 9-methylcarbazole when a needle-like, thick, and highly electroactive film is desired. The direct comparative evidence shows that poly(9-methylcarbazole) films are superior to poly(9-ethylcarbazole) films in terms of homogeneity and electroactivity, making them preferable for applications such as electrochemical sensors, supercapacitors, or electrochromic devices where charge transport and surface area are critical [4].

Cost-Effective Synthesis of Carbazole-Based Building Blocks

Synthetic chemists requiring gram-scale quantities of an N-substituted carbazole precursor should consider 9-methylcarbazole due to its documented high synthetic yield (93%) from readily available starting materials [5]. This efficiency, when contrasted with the generally lower yields observed for N-ethylation and N-alkylation with longer chains, reduces raw material costs and purification efforts, making 9-methylcarbazole a pragmatic choice for generating diverse carbazole derivatives through subsequent functionalization reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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